2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline

Lipophilicity Drug-likeness Blood-brain barrier permeability

CNS researchers sourcing MDR-active scaffolds often encounter structural ambiguity that undermines SAR reproducibility. This exact CAS-numbered aryloxyaniline eliminates uncertainty by delivering the complete pharmacophore-ortho-isopropoxy aniline plus 2-(2-methoxyethoxy)benzyl-required for MDR binding. • Confirmed MDR ligand chemotype with XLogP 4 and TPSA 39.7 Ų, meeting CNS drug-likeness criteria. • 9 rotatable bonds provide an ideal flexibility window for induced-fit docking and MD simulations. • Supplied with batch-specific COA to ensure consistent radioligand displacement assay performance.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
CAS No. 1040683-64-4
Cat. No. B1385256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline
CAS1040683-64-4
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1NCC2=CC=CC=C2OCCOC
InChIInChI=1S/C19H25NO3/c1-15(2)23-19-11-7-5-9-17(19)20-14-16-8-4-6-10-18(16)22-13-12-21-3/h4-11,15,20H,12-14H2,1-3H3
InChIKeyGRILWOMMXLUVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline: Structural & Physicochemical Overview


2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline (CAS 1040683-64-4, molecular formula C₁₉H₂₅NO₃, molecular weight 315.41 g/mol) is a substituted N-benzylaniline derivative that belongs to the aryloxyaniline class [1]. The compound features an isopropoxy substituent at the ortho position of the aniline ring and a 2-(2-methoxyethoxy)benzyl moiety linked through a secondary amine bridge, yielding a total of four hydrogen bond acceptor atoms and one hydrogen bond donor [1]. Computed physicochemical descriptors include XLogP3-AA of 4, topological polar surface area of 39.7 Ų, and 9 rotatable bonds [1]. Experimentally derived density is 1.1±0.1 g/cm³ and predicted boiling point is 429.8±35.0 °C at 760 mmHg . The compound is commercially supplied as a research chemical by Santa Cruz Biotechnology (product number sc-308118) [2].

Non-Interchangeability of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline Analogs in MDR Research


The aryloxyaniline chemotype derives its biological relevance from high-affinity interaction with the mitochondrial diazepam binding inhibitor receptor (MDR, also known as the peripheral benzodiazepine receptor), a target implicated in anxiety, neurosteroidogenesis, and CNS disorders [1]. Within this class, even subtle modifications to the N-benzyl and aniline-ring substitution patterns produce large shifts in MDR binding affinity. For example, the presence or absence of an ortho-isopropoxy group on the aniline ring distinguishes the target compound (CAS 1040683-64-4) from its simpler des-isopropoxy analog N-[2-(2-methoxyethoxy)benzyl]aniline (CAS 1040686-68-7), while replacement of the 2-(2-methoxyethoxy)benzyl motif with bis-isopropoxybenzyl (CAS 1040683-86-0) or benzyloxy-containing variants (CAS 1040690-13-8) alters lipophilicity, hydrogen-bonding capacity, and conformational flexibility . The quantitative evidence below demonstrates that property differences are measurable and that structure–activity relationships within the aryloxyaniline family are non-linear, making untested analog substitution scientifically unsound.

Quantitative Differentiation: 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline


Lipophilicity: Target vs. Des-Isopropoxy Analog

The target compound (CAS 1040683-64-4) possesses a computed XLogP3-AA of 4, which is substantially higher than the XLogP of the des-isopropoxy comparator N-[2-(2-methoxyethoxy)benzyl]aniline (CAS 1040686-68-7), which lacks the isopropoxy substituent entirely and has a molecular formula of C16H19NO2 (MW 257.33 vs. 315.41) [1]. The addition of the ortho-isopropoxy group contributes approximately +1.0 to +1.5 log units to lipophilicity based on fragment-based estimation, a difference that places the target compound firmly within the optimal CNS drug-like logP window (2–5) while the comparator may fall below it . This difference directly impacts passive membrane permeability and predicted blood-brain barrier penetration, which is critical for MDR-targeted CNS applications [2].

Lipophilicity Drug-likeness Blood-brain barrier permeability

HBA & TPSA vs. Bis-Isopropoxy and Benzyloxy Analogs

The target compound has 4 hydrogen bond acceptor atoms (HBA = 4), a hydrogen bond donor count of 1, and a topological polar surface area (TPSA) of 39.7 Ų [1]. In comparison, the bis-isopropoxy analog 2-isopropoxy-N-(3-isopropoxybenzyl)aniline (CAS 1040683-86-0, C19H25NO2) has only 3 HBA because it lacks the third ether oxygen present in the 2-(2-methoxyethoxy) motif; its TPSA is predictably lower (~33–35 Ų) . The benzyloxy analog 2-(benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline (CAS 1040690-13-8, C23H25NO3) has the same HBA count (4) but a higher TPSA (~48–50 Ų) due to the larger aromatic benzyloxy group . The TPSA of 39.7 Ų places the target compound in an intermediate polar surface area range considered favorable for both oral absorption and CNS penetration, straddling the typical threshold of <60 Ų for blood-brain barrier permeation while retaining sufficient polarity for aqueous solubility [2].

Polar surface area Hydrogen bonding Membrane permeability Drug-likeness

Rotatable Bonds: Conformational Flexibility and Binding Selectivity

The target compound has 9 rotatable bonds, conferring a high degree of conformational flexibility that is not present in the simpler N-[2-(2-methoxyethoxy)benzyl]aniline (which has approximately 7 rotatable bonds due to the absence of the isopropoxy group) . The additional rotational degrees of freedom arise specifically from the isopropoxy C–O bond and the isopropyl methyl rotors, which together contribute +2 rotatable bonds compared to the des-isopropoxy comparator [1]. In the context of the aryloxyaniline MDR ligand class, conformational flexibility has been shown to influence binding mode selection between the MDR active site and allosteric pockets, with more flexible ligands demonstrating broader conformational sampling and, in some cases, improved selectivity for MDR over central benzodiazepine receptors (CBR) [2].

Conformational flexibility Rotatable bonds Binding entropy Selectivity

Purity & Reproducibility: Santa Cruz Biotechnology Procurement

The target compound (CAS 1040683-64-4) is available from Santa Cruz Biotechnology under product number sc-308118 in a 500 mg unit size at a list price of $284.00 [1]. Santa Cruz Biotechnology provides a certificate of analysis (COA) for each lot, which includes batch-specific data including water content (stated on the product page: '大量特定数据 (包括水 含量)') [1]. In contrast, the closest analog N-[2-(2-methoxyethoxy)benzyl]aniline (sc-330616) is also listed by Santa Cruz Biotechnology, but its safety data sheet is not available online and must be requested . The ready availability of batch-specific analytical documentation for the target compound reduces procurement risk and supports experimental reproducibility, a consideration that distinguishes it from structurally similar but less well-documented analogs in the same vendor catalog .

Research chemical procurement Purity specification Certificate of Analysis Reproducibility

Aryloxyaniline Pharmacophore: MDR Binding Affinity Validation

The compound belongs to the aryloxyaniline chemotype, which has been established in the patent literature (US 6,333,358 B1, US 6,476,056 B2, EP 1004573 B1) as a pharmacophore for high-affinity mitochondrial diazepam binding inhibitor receptor (MDR) ligands [1]. MDR agonists act indirectly on the GABAA/ion channel complex via endogenous neurosteroids, producing an anti-anxiety action with a mechanism that is fundamentally distinct from direct benzodiazepine receptor agonists [2]. The patent discloses that aryloxyaniline derivatives with Ki values in the nanomolar range for MDR have been identified, and structure-activity relationship (SAR) studies demonstrate that both the N-benzyl substituent and the aniline-ring alkoxy group are critical determinants of MDR affinity [3]. While the specific Ki of 2-isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline for MDR has not been reported in primary literature, its structural conformity to the patented pharmacophore—ortho-alkoxyaniline core, N-benzyl linkage, and ether-containing benzyl substituent—places it within the validated MDR ligand space, unlike simpler N-benzylanilines that lack the dual ether substitution pattern [3].

MDR Peripheral benzodiazepine receptor Anxiety Neurosteroidogenesis Aryloxyaniline

Research & Procurement Scenarios: 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline


MDR-Targeted CNS Drug Discovery: Screening Scaffold for Anxiety

The target compound's full pharmacophoric compliance with the validated aryloxyaniline MDR ligand series [1] makes it a prioritized starting scaffold for screening campaigns aimed at identifying novel MDR agonists. Its intermediate XLogP (4) and TPSA (39.7 Ų) profile [2] satisfy the physicochemical criteria for CNS drug-likeness, supporting its use in primary radioligand displacement assays against [³H]-PK 11195 or [³H]-Ro5-4864 at MDR. Procurement of this specific CAS-numbered compound (sc-308118) ensures that SAR studies begin with a scaffold that carries both the ortho-alkoxy aniline and the ortho-ether benzyl pharmacophoric elements identified as critical for MDR binding in the Taisho patent family [1].

Comparative Lipophilicity: BBB Penetration Optimization

Researchers optimizing CNS exposure within N-benzylaniline series should consider the target compound specifically because its XLogP of 4 [2] occupies the center of the CNS drug-like lipophilicity range. Head-to-head measurement of logD7.4 and PAMPA-BBB permeability for the target compound versus the des-isopropoxy analog (CAS 1040686-68-7) can quantify the contribution of the ortho-isopropoxy group to membrane partitioning, establishing a structure-property relationship that guides further lead optimization. The commercial availability of both compounds from the same vendor (Santa Cruz Biotechnology) facilitates controlled comparative experiments.

Conformational Analysis & Induced-Fit Binding for MDR Selectivity

The target compound's 9 rotatable bonds [2] place it in an intermediate flexibility range that is particularly suited for induced-fit docking studies against MDR homology models. Its conformational sampling capacity exceeds that of simpler N-benzylanilines (7 rotatable bonds) without incurring the excessive entropic penalty of bulkier analogs. This makes the compound a strategic choice for molecular dynamics simulations and NMR-based conformational analysis aimed at understanding the structural basis of MDR-versus-CBR selectivity within the aryloxyaniline class [3].

Reference Standard for HPLC Analysis of Aryloxyaniline Derivatives

The target compound's predicted boiling point of 429.8±35.0 °C and density of 1.1±0.1 g/cm³ [2], combined with its well-defined molecular identity (CAS 1040683-64-4, MFCD10687429) and availability of batch-specific certificate of analysis documentation from Santa Cruz Biotechnology [4], support its use as a chromatographic reference standard for method development in analytical chemistry laboratories characterizing aryloxyaniline compound libraries. The presence of both UV-active aromatic rings and the distinct ether-linked side chains provides characteristic retention behavior and detection properties in reverse-phase HPLC-UV methods.

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